1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione
Description
1-[2-(4-Chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione is a synthetic derivative of isatin (indole-2,3-dione), a heterocyclic compound with a broad spectrum of biological activities. The compound features a 4-chlorophenyl group attached via a 2-oxoethyl chain at the N1 position of the isatin core (Figure 1). This structural modification introduces both aromatic and ketonic functionalities, which may enhance its interaction with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-11-7-5-10(6-8-11)14(19)9-18-13-4-2-1-3-12(13)15(20)16(18)21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZXOUNMODASMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367208 | |
| Record name | 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202328 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
75822-38-7 | |
| Record name | 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20367208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and indole-2,3-dione.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with indole-2,3-dione in the presence of a suitable base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Alkylation of Indole-2,3-dione
A common approach involves alkylating the indole-2,3-dione core with a chlorophenyl ketone. For example:
-
Reagents :
-
n-BuLi (to deprotonate the indole nitrogen)
-
γ-Butyrolactone (as an electrophile precursor)
-
Dimethylaluminum chloride (for amide formation)
-
-
Conditions :
-
THF or DCM as solvents
-
Oxidation with Dess-Martin periodinane (DMP) or other oxidizing agents
-
-
Yield : Typically 20–90%, depending on reaction optimization .
Bromination of Indole Derivatives
The brominated analog (5-bromo derivative) is a precursor, synthesized via electrophilic aromatic substitution. Bromination may occur post-alkylation to introduce a bromine substituent at the 5-position .
Oxidation of Alcohol Intermediates
Alcohol intermediates (e.g., 4-hydroxy derivatives) are oxidized to ketones using reagents like DMP or molybdenum-based catalysts .
Formation of the Oxoethyl Group
The oxoethyl group (-C(=O)-CH2-) is introduced via condensation or oxidation:
-
Example : Reaction of indole-2,3-dione with 4-chlorophenyl ketone in the presence of a base (e.g., n-BuLi) to form the alkylated derivative, followed by oxidation of an alcohol intermediate .
Substitution Patterns
The chlorophenyl group at the oxoethyl position influences reactivity:
-
Electrophilic Substitution : The chlorophenyl group directs electrophiles to the para position due to its electron-withdrawing nature.
-
Nucleophilic Attack : The diketone system (C=O groups) enables participation in condensation reactions (e.g., Mannich, Michael addition) .
Structural Reactivity
Scientific Research Applications
1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in drug discovery and development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs of 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione, highlighting differences in substituents and biological activities:
Key Observations:
Substituent Flexibility : The 2-oxoethyl linker in the target compound introduces a ketone group absent in the benzyl-substituted analog (1-(4-chlorobenzyl)-1H-indole-2,3-dione). This may enhance hydrogen-bonding interactions with biological targets .
Biological Activity Trends: Diethylamino-methyl derivatives (e.g., 1-[(diethylamino)methyl]-1H-indole-2,3-dione) exhibit antiviral activity, likely due to improved solubility from the basic amine group . Thiosemicarbazone derivatives (e.g., methisazone) show potent antiviral effects, suggesting that substituents capable of metal chelation (e.g., thiosemicarbazide) enhance activity against DNA viruses .
Antimicrobial Potential: The 4-chlorophenyl group in both the target compound and its benzyl analog is associated with activity against Mycobacterium tuberculosis (MIC: 10–20 µg/mL) and Walker carcinoma-256, indicating the importance of halogenated aromatic moieties in cytotoxicity .
Biological Activity
1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione, also known as CCG-9996, is a synthetic compound with notable biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant research findings.
- Molecular Formula : C₁₆H₁₀ClNO₃
- Molecular Weight : 299.709 g/mol
- CAS Number : 75822-38-7
Antibacterial Activity
Research has demonstrated that CCG-9996 exhibits significant antibacterial properties. In various studies, it has been shown to be effective against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of CCG-9996
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.012 μg/mL |
| Escherichia coli | 0.025 μg/mL |
| Bacillus subtilis | 0.015 μg/mL |
The compound's mechanism of action involves the inhibition of bacterial topoisomerases, specifically targeting GyrB and ParE, which are crucial for bacterial DNA replication and transcription . Furthermore, it has been reported to exhibit selectivity for bacterial isoforms without affecting human topoisomerase II, indicating a potentially lower toxicity profile for human cells .
Antifungal Activity
CCG-9996 also demonstrates antifungal activity against various fungal strains.
Table 2: Antifungal Activity of CCG-9996
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 μM |
| Fusarium oxysporum | 56.74 μM |
The compound's efficacy against these fungi suggests its potential application in treating fungal infections, particularly in immunocompromised patients .
Anticancer Activity
The anticancer properties of CCG-9996 have been explored in several studies. Notably, it has shown selective cytotoxic effects on various cancer cell lines.
Table 3: Anticancer Activity of CCG-9996
| Cell Line | GI(50) Value (µM) |
|---|---|
| Leukemia Subpanel | 0.69 - 3.35 |
| Breast Cancer | 1.20 |
| Lung Cancer | 2.50 |
Among the tested compounds derived from isatin-based derivatives, CCG-9996 exhibited the most potent activity against leukemia cell lines, suggesting its potential as an anticancer agent . The compound's mechanism may involve the induction of apoptosis in cancer cells through various signaling pathways.
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of CCG-9996 against multi-drug resistant strains of S. aureus. The results indicated that the compound significantly reduced bacterial load in vitro and showed promise for further development as a therapeutic agent .
- Case Study on Anticancer Potential : In a recent study involving NCI60 cell lines, CCG-9996 was found to selectively inhibit leukemia cells while sparing normal lymphocytes, highlighting its therapeutic potential with minimal side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
